molecular formula C20H14N4O6 B6136562 N,N'-(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2H,2'H-5,5'-biisoindole-2,2'-diyl)diacetamide

N,N'-(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2H,2'H-5,5'-biisoindole-2,2'-diyl)diacetamide

Cat. No.: B6136562
M. Wt: 406.3 g/mol
InChI Key: OPUXJBQEGHZESU-UHFFFAOYSA-N
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Description

N,N'-(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2H,2'H-5,5'-biisoindole-2,2'-diyl)diacetamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N'-(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2H,2'H-5,5'-biisoindole-2,2'-diyl)diacetamide typically involves multi-step organic reactions. One common approach is the condensation of isoindole derivatives with acetic anhydride under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: N,N'-(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2H,2'H-5,5'-biisoindole-2,2'-diyl)diacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N,N'-(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2H,2'H-5,5'-biisoindole-2,2'-diyl)diacetamide is studied for its potential biological activity. It may serve as a precursor for bioactive molecules or as a tool in studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used in the development of new drugs or as a component in drug formulations.

Industry: In industry, this compound is utilized in the production of advanced materials and chemicals. Its properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N,N'-(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2H,2'H-5,5'-biisoindole-2,2'-diyl)diacetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Biisoindolines: Structurally similar compounds with variations in the substituents and functional groups.

  • Isoindole Derivatives: Other derivatives of isoindole with different chemical modifications.

Properties

IUPAC Name

N-[5-(2-acetamido-1,3-dioxoisoindol-5-yl)-1,3-dioxoisoindol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O6/c1-9(25)21-23-17(27)13-5-3-11(7-15(13)19(23)29)12-4-6-14-16(8-12)20(30)24(18(14)28)22-10(2)26/h3-8H,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUXJBQEGHZESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN1C(=O)C2=C(C1=O)C=C(C=C2)C3=CC4=C(C=C3)C(=O)N(C4=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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